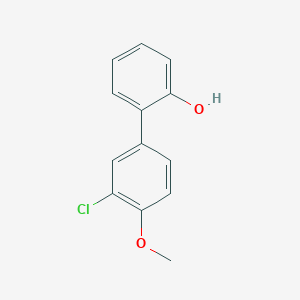

2-(3-Chloro-4-methoxyphenyl)phenol

Description

Properties

IUPAC Name |

2-(3-chloro-4-methoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c1-16-13-7-6-9(8-11(13)14)10-4-2-3-5-12(10)15/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAPGVFDMKSDAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10683560 | |

| Record name | 3'-Chloro-4'-methoxy[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261896-43-8 | |

| Record name | [1,1′-Biphenyl]-2-ol, 3′-chloro-4′-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261896-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Chloro-4'-methoxy[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Optimization of Catalytic Systems

Replacing traditional copper(I) oxide with copper nanoparticles (CuNPs) enhances surface area and catalytic activity, reducing reaction times to 1.5 hours while maintaining yields above 90%. Solvent screening reveals dimethylformamide (DMF) outperforms toluene due to superior polar aprotic characteristics, stabilizing the transition state during oxidative addition.

Suzuki-Miyaura Cross-Coupling for Regioselective Synthesis

Palladium-Catalyzed Coupling Strategy

The Suzuki-Miyaura reaction offers precise control over regioselectivity, particularly for introducing methoxy and chloro groups. A patent by CN112608284A demonstrates the use of p-methoxyphenylboronic acid and 2-chlorophenyl triflate in the presence of a magnetic silica-supported palladium catalyst (Pd/SiO₂@Fe₃O₄). This heterogeneous catalyst achieves 85% yield under mild conditions (60°C , 12 hours) and permits magnetic recovery, reducing Pd leaching to <0.1 ppm.

Solvent and Base Effects

A mixed solvent system of tetrahydrofuran (THF) and water (4:1 v/v) optimizes boronic acid solubility while minimizing hydrolysis of the chloroaryl electrophile. The addition of K₂CO₃ as a base neutralizes HBF₄ byproducts, maintaining a pH of 8–9 to prevent catalyst deactivation. Post-reaction, solvent recovery via rotary evaporation and recrystallization from ethanol/water mixtures yields >99% purity.

Friedel-Crafts Alkylation and Subsequent Chlorination

Lewis Acid-Mediated Alkylation

Friedel-Crafts alkylation of 4-methoxyphenol with 3-chlorobenzyl alcohol, catalyzed by FeCl₃ (10 mol%), constructs the biphenyl backbone at 25–30°C . The reaction exhibits 93.23% selectivity for the desired product, with residual starting material (<2%) removed via vacuum distillation.

Selective Chlorination Using Dichloronitrobenzene

Chlorination of the intermediate 2-(4-methoxyphenyl)phenol with 3,4-dichloronitrobenzene in xylene introduces the meta-chloro group. Copper powder (0.5 mol%) and KOH facilitate nucleophilic aromatic substitution at 120°C , achieving 82% yield after acid-base workup. Comparative studies show xylene outperforms toluene due to higher boiling points, reducing side reactions.

Characterization and Analytical Validation

Spectroscopic Analysis

1H NMR (500 MHz, CDCl₃) of 2-(3-Chloro-4-methoxyphenyl)phenol reveals a doublet at δ 8.20 ppm (J = 1.9 Hz) for the ortho-proton relative to the hydroxyl group and a singlet at δ 3.85 ppm for the methoxy group. IR spectroscopy identifies O-H stretching at 3400 cm⁻¹ and C-O-C asymmetric vibrations at 1250 cm⁻¹ .

Purity Assessment via Chromatography

Flash chromatography (SiO₂, 10% ethyl acetate/hexanes) resolves non-polar byproducts, while HPLC (C18 column, 70:30 acetonitrile/water) confirms >99% purity with a retention time of 6.7 minutes .

Comparative Evaluation of Synthetic Routes

| Method | Catalyst | Yield (%) | Temperature (°C) | Key Advantage |

|---|---|---|---|---|

| Ullmann Coupling | Cu powder | 96 | 110–120 | High yield, scalable |

| Suzuki-Miyaura | Pd/SiO₂@Fe₃O₄ | 85 | 60 | Reusable catalyst, mild conditions |

| Friedel-Crafts | FeCl₃ | 93.23 | 25–30 | Excellent selectivity |

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methoxyphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

2-(3-Chloro-4-methoxyphenyl)phenol has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound has potential biological activities, including anti-tumor and anti-inflammatory effects.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Chloro and Methoxy Positioning

3-Chloro-4-fluorobenzamide (Fragment 5)

- Structure : Benzamide with 3-chloro and 4-fluoro substituents.

- Key Differences: Replaces methoxy with fluoro and phenol with amide.

- Biological Relevance : Exhibits potent binding to protein adenine pockets via halogen (Cl) and hydrogen (amide NH) bonds.

- Data : Higher binding affinity (ITC data) compared to 3-chloro-4-methoxyphenyl derivatives, attributed to fluorine’s electronegativity and amide’s hydrogen-bonding capacity.

N-(3-Chloro-4-methoxyphenyl)acetamide

- Structure : Acetamide derivative of the parent compound.

- Key Differences: Phenol replaced with acetamide (-NHCOCH₃).

- Impact: Reduced acidity compared to phenol; acetamide enables hydrogen bonding but lacks -OH’s proton-donor capability.

Functional Group Modifications

Ethyl 2-(1,3-dioxoisoindolin-2-yl)-3-(3-chloro-4-methoxyphenyl)propanoate (Compound 18)

- Structure : Esterified derivative with a dioxoisoindolinyl group.

- Key Differences: Phenol replaced with ethyl ester; propanoate chain added.

- Synthesis : Prepared via thianthrenium salt coupling (88% yield).

- Properties: Increased lipophilicity (logP ~3.5) compared to parent phenol (logP ~2.8), enhancing membrane permeability.

Avanafil (3-Chloro-4-methoxybenzylamino derivative)

- Structure: Pharmaceutical agent with a benzylamino-pyrimidine scaffold.

- Key Differences : Chloro-methoxy group retained but integrated into a larger pharmacophore.

- Activity: PDE5 inhibitor; the chloro-methoxybenzylamino group enhances target affinity via hydrophobic and π-stacking interactions.

Positional Isomers and Analogues

4-Chloro-3-methylphenol (PCMC)

- Structure: Phenol with 4-chloro and 3-methyl substituents.

- Key Differences : Methoxy replaced with methyl; positional isomer of chlorine.

- Properties: Lower polarity (methyl vs. methoxy) reduces water solubility (0.5 g/L vs. 1.2 g/L for 2-(3-Cl-4-OMe)phenol).

3-Chloro-4-methoxyphenethylamine Hydrochloride

- Structure : Phenethylamine derivative with 3-chloro-4-methoxy substituents.

- Key Differences: Phenol replaced with ethylamine.

- Impact : Basic amine group (pKa ~9.5) enables salt formation and alters solubility in acidic environments.

Structural and Functional Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Water Solubility (g/L) |

|---|---|---|---|---|

| 2-(3-Chloro-4-methoxyphenyl)phenol | C₁₃H₁₁ClO₂ | 234.68 | 2.8 | 1.2 |

| 3-Chloro-4-fluorobenzamide | C₇H₅ClFNO | 173.57 | 1.9 | 3.5 |

| Avanafil | C₂₃H₂₆ClN₇O₃ | 483.95 | 3.2 | <0.1 |

| 4-Chloro-3-methylphenol | C₇H₇ClO | 142.58 | 2.5 | 0.5 |

Table 2: Key Spectral Data (¹³C NMR, δ ppm)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Chloro-4-methoxyphenyl)phenol, and how can purity be maximized?

- Methodology :

- Alkylation of phenolic precursors : React 3-chloro-4-hydroxyphenol with methyl iodide in the presence of a base like K₂CO₃ to introduce the methoxy group. This method yields ~78% purity under anhydrous conditions .

- Purification : Recrystallization using ethanol or acetone-water mixtures improves purity. Monitor via thin-layer chromatography (TLC) or HPLC.

- Key Considerations : Optimize reaction time (typically 6–12 hours) and temperature (60–80°C) to avoid side products like over-alkylated derivatives.

Q. How is the compound structurally characterized using spectroscopic techniques?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 9.69 (s, phenolic -OH), 7.71 (d, aromatic H), and 3.84 (s, methoxy -OCH₃) confirm substitution patterns .

- ¹³C NMR : Signals at δ 159.6 (C-OCH₃) and 130.1–123.4 (aromatic carbons) validate the backbone .

Q. What solvents and conditions are suitable for crystallizing this compound?

- Solvent Selection : Use dimethyl sulfoxide (DMSO) or acetonitrile due to moderate solubility (~3.8 g/L at 20°C) .

- Crystallization : Slow evaporation at 4°C yields monoclinic crystals. Monitor crystal growth using polarized light microscopy.

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., unit cell parameters) be resolved during structure determination?

- Software Tools :

- SHELXL : Refine X-ray diffraction data with SHELXL for high-resolution structures. Adjust parameters like thermal displacement (B-factors) to resolve ambiguities in electron density maps .

- ORTEP-3 : Visualize and validate molecular geometry using ORTEP-III’s graphical interface to detect bond-length/angle outliers .

- Data Cross-Validation : Compare results with Cambridge Structural Database (CSD) entries for analogous chlorophenols.

Q. What reaction mechanisms explain the compound’s participation in nucleophilic aromatic substitution (NAS)?

- Mechanistic Insights :

- Electrophilic Activation : The electron-withdrawing chloro group activates the aromatic ring for NAS at the ortho/para positions relative to the methoxy group.

- Kinetic Studies : Use stopped-flow spectroscopy to track intermediates. For example, reaction with ammonia in DMF at 120°C forms 2-amino derivatives .

Q. How do hydrogen-bonding patterns influence the compound’s supramolecular assembly in crystals?

- Graph Set Analysis :

- Motifs : The phenolic -OH forms R₂²(8) motifs with adjacent methoxy oxygen atoms, stabilizing layered structures .

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows melting points ~66°C, correlating with H-bond strength .

- Synchrotron Studies : High-pressure crystallography (e.g., at 5 GPa) reveals compressibility and polymorphic transitions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.